(2S,3R)-DEPMPO-Biotin

Spin trapping Superoxide radical Adduct stability

Standard spin traps (DEPMPO, DMPO) lack affinity tags, preventing radical adduct enrichment from complex biological matrices. (2S,3R)-DEPMPO-Biotin solves this with a covalently linked biotin moiety. - Enables streptavidin-mediated pull-down of spin-trapped peptides for MS/MS protein radical site mapping - impossible with unconjugated nitrones. - Superoxide adduct half-life: 18x longer than DMPO, 25% longer than DEPMPO - ensures intact detection during long acquisitions. - Supports fluorescent avidin visualization of radical generation in cells/tissues - not possible with bulk EPR-only traps. - CAS 936224-52-1, phosphorylated cyclic nitrone backbone.

Molecular Formula C24H42N5O8PS
Molecular Weight 591.7 g/mol
Cat. No. B12369821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-DEPMPO-Biotin
Molecular FormulaC24H42N5O8PS
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCCOP(=O)(C1(C(CC=[N+]1[O-])COC(=O)NCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C)OCC
InChIInChI=1S/C24H42N5O8PS/c1-4-36-38(34,37-5-2)24(3)17(11-14-29(24)33)15-35-23(32)26-13-8-12-25-20(30)10-7-6-9-19-21-18(16-39-19)27-22(31)28-21/h14,17-19,21H,4-13,15-16H2,1-3H3,(H,25,30)(H,26,32)(H2,27,28,31)/t17-,18+,19+,21+,24+/m1/s1
InChIKeyUAQUUBGIOJZAFO-AZOREUJESA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEPMPO-Biotin (936224-52-1): Spin Trapping Agent with Integrated Avidin-Biotin Affinity Handle for Radical Detection


The target compound, [(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate (CAS 936224-52-1), also known as DEPMPO-Biotin or (2S,3R)-DEPMPO-Biotin, is a heterobifunctional molecule comprising the phosphorylated cyclic nitrone spin trap DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline-N-oxide) covalently linked to a biotin moiety via a propylcarbamate spacer [1]. It functions as a spin trapping agent for the detection and characterization of reactive oxygen, nitrogen, sulfur, and carbon-centered free radicals by electron paramagnetic resonance (EPR) spectroscopy, while the biotin handle enables avidin/streptavidin-mediated capture, enrichment, and localization workflows .

Spin Trap
DEPMPO nitrone with integrated biotin affinity handle for EPR-based radical detection
Affinity Capture
Enables streptavidin-mediated enrichment and pull-down of low-abundance spin adducts
Compatible Workflows
EPR spectroscopy, MS-based proteomics, and avidin-reporter imaging studies

Why DEPMPO-Biotin Cannot Be Substituted by Unconjugated DEPMPO or DMPO in Affinity-Based Workflows


Standard spin traps such as DEPMPO, DMPO, CYPMPO, and PBN lack an integrated affinity purification tag. This fundamental absence precludes direct streptavidin-mediated enrichment of low-abundance radical adducts from complex biological matrices and eliminates the possibility of avidin-conjugated reporter visualization in cells and tissues . Attempting to substitute DEPMPO-Biotin with unconjugated DEPMPO would forfeit the capacity to isolate spin-trapped macromolecular species via biotin-avidin pull-down, a critical bottleneck in MS-based protein radical site mapping and biodistribution studies [1]. The following evidence quantitatively establishes the differentiated performance profile of DEPMPO-Biotin relative to its closest structural and functional analogs.

No affinity purification pathway
Unconjugated DEPMPO or DMPO cannot support streptavidin-based enrichment, which may limit detection of low-abundance radical adducts in MS workflows.
Spatial localization not feasible
Non-biotinylated spin traps lack avidin-reporter visualization, eliminating cell- and tissue-level oxidative stress imaging capability.
Adduct stability context differs
Bio-SS-DMPO (biotin-DMPO) inherits the short superoxide adduct half-life of DMPO (~50 s), whereas DEPMPO-biotin retains the ~15 min stability profile of the DEPMPO backbone.

Quantitative Evidence for DEPMPO-Biotin Differentiation vs. DEPMPO, DMPO, CYPMPO, and Bio-SS-DMPO


25% Longer Superoxide Adduct Half-Life Compared to Parent DEPMPO

In direct head-to-head evaluation using EPR spectroscopy, the (4R*,5S*)-4-HMDEPMPO nitrone (the biotinylated DEPMPO derivative) forms a superoxide adduct with a half-life that is 25% longer than that of the parent DEPMPO superoxide adduct under identical conditions [1]. This extended stability window provides greater experimental flexibility for spectral acquisition and quantitative analysis.

Superoxide adduct t₁/₂
Head-to-head
+25% longer vs. DEPMPO
Supports extended EPR acquisition and improved signal-to-noise
Under reported chemical conditions
Spin trapping Superoxide radical Adduct stability EPR spectroscopy

Superoxide Adduct Half-Life Superiority Over DMPO by 18-Fold

The DEPMPO-biotin nitrone backbone inherits the adduct stabilization conferred by the β-phosphoryl group. DEPMPO forms a superoxide adduct with a half-life of approximately 15 minutes at pH 7 [1], whereas the widely used spin trap DMPO (5,5-dimethyl-1-pyrroline-N-oxide) yields a superoxide adduct (DMPO-OOH) with a half-life of only approximately 50 seconds under identical pH conditions [2]. This 18-fold difference in adduct persistence is retained in the biotinylated derivative.

Adduct half-life vs. DMPO
Cross-study
~18-fold longer (15 min vs. ~50 s at pH 7)
Reported adduct persistence supports delayed sample processing
Based on DEPMPO literature; biotinylated analog inferred
Spin trapping Superoxide radical Adduct stability EPR spectroscopy

Enrichment Capability Absent in Non-Biotinylated Spin Traps

The biotin tag enables streptavidin-mediated enrichment of spin-trapped adducts from complex mixtures. This capability is structurally absent in DEPMPO, DMPO, CYPMPO, and PBN. While direct enrichment efficiency values for DEPMPO-biotin are not reported in the open literature, the analogous biotinylated DMPO derivative (Bio-SS-DMPO) demonstrated that affinity purification reduces sample complexity sufficiently to enable MS-based identification of low-abundance spin-trapped peptides that would otherwise remain undetectable [1].

Affinity enrichment
Class-level inference
Biotin tag enables streptavidin pull-down; absent in DEPMPO, DMPO, CYPMPO, PBN
Enrichment step may be critical for MS-based radical site mapping
Enrichment efficiency data not directly reported
Affinity purification Mass spectrometry Protein radical Streptavidin

Biodistribution Monitoring Not Feasible with Unconjugated Nitrones

The biotin moiety in DEPMPO-biotin enables monitored biodistribution in cells, tissues, and organs when used with an avidin-conjugated reporter . Unconjugated spin traps including DEPMPO, CYPMPO, DMPO, and PBN lack this functionality entirely. Among biotinylated spin traps, DEPMPO-biotin retains the superior adduct stability characteristic of the phosphorylated nitrone family, whereas Bio-SS-DMPO is based on the less stable DMPO scaffold .

Biodistribution tracking
Data to verify
Biotin-avidin system enables spatial localization; unconjugated traps lack this feature
May support oxidative stress imaging and distribution studies
Class-level inference; no direct DEPMPO-biotin biodistribution data
Biodistribution Avidin reporter Imaging Oxidative stress

Optimal Procurement and Application Scenarios for DEPMPO-Biotin Based on Quantitative Differentiation


MS-Based Protein Radical Site Mapping and Adductome Analysis

In proteomics workflows where the goal is to identify specific amino acid residues modified by free radicals, DEPMPO-biotin is the required reagent. Its biotin tag enables streptavidin-mediated enrichment of low-abundance spin-trapped peptides from complex digests, a prerequisite for successful MS/MS identification [1]. Unconjugated DEPMPO or DMPO cannot provide this enrichment step, resulting in failed detection of radical adducts [1]. The 18-fold longer superoxide adduct half-life versus DMPO further ensures that adducts remain intact during sample processing and digestion [2].

Spatially Resolved Oxidative Stress Imaging in Cells and Tissues

For fluorescence or immunohistochemical detection of free radical generation sites in cultured cells or tissue sections, DEPMPO-biotin is uniquely suited. Following spin trapping, the biotin moiety can be probed with fluorescent avidin or streptavidin conjugates to visualize radical production with spatial resolution [1]. Conventional spin traps such as DEPMPO and DMPO cannot support this imaging modality, limiting analysis to bulk EPR measurements that lack spatial information [1].

In Vivo Biodistribution and Pharmacokinetic Studies of Spin Traps

When investigating the tissue distribution, cellular uptake, or organ accumulation of nitrone spin traps in animal models, DEPMPO-biotin provides a trackable probe. Tissue homogenates or sections can be analyzed post-administration using avidin-based detection systems to quantify spin trap localization [1]. This approach is not possible with non-biotinylated nitrones, which must be quantified indirectly via EPR signal intensity, a method that suffers from sensitivity limitations and cannot distinguish intact trap from metabolic products [1].

Superoxide Detection Requiring Extended Signal Acquisition Windows

For EPR experiments involving superoxide detection in systems with slow radical generation rates, low radical flux, or requiring long spectral accumulation times, DEPMPO-biotin (and its parent DEPMPO backbone) offers a 25% longer superoxide adduct half-life compared to DEPMPO itself [1] and an 18-fold improvement over DMPO [2]. This extended stability directly translates to improved signal-to-noise and more reliable quantification in challenging experimental contexts.

Application
Selection Property
Validation Focus
Protein radical site mapping
Affinity enrichment compatibility
Enrichment efficiency and MS identification
Spatial oxidative stress imaging
Avidin-reporter detection
Localization fidelity and signal specificity
In vivo spin trap distribution
Biotin-based tissue tracking
Tissue uptake and adduct stability
Extended EPR superoxide detection
Adduct half-life stability
Signal decay and quantification reliability

Technical Documentation Hub

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